
6-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide
Overview
Description
6-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide, also known as DMSMN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the sulfonyl-containing nicotinamide family and has been shown to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of 6-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide is not fully understood. However, it has been reported to inhibit the activity of several enzymes, including phosphoinositide 3-kinase (PI3K), Akt, and mTOR. These enzymes are involved in various cellular processes, including cell proliferation, survival, and angiogenesis. By inhibiting these enzymes, 6-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide may exert its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
6-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide has been reported to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. Additionally, 6-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide has been reported to modulate the immune system, enhancing the activity of immune cells such as T cells and natural killer cells.
Advantages and Limitations for Lab Experiments
6-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit potent biological activities at low concentrations, making it a cost-effective option for research. However, 6-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research of 6-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide. One potential area of research is the development of 6-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide-based therapies for cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of 6-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide and to identify potential targets for its therapeutic applications. Other potential areas of research include the development of novel synthesis methods for 6-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide and the investigation of its potential applications in other disease areas, such as inflammation and autoimmune disorders.
Conclusion:
In conclusion, 6-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-angiogenic activities make it a potential candidate for cancer treatment. Further research is needed to fully understand the mechanism of action of 6-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide and to identify its potential therapeutic targets.
Scientific Research Applications
6-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. Several studies have reported that 6-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
6-(3,4-dimethylphenyl)sulfonyl-N-(4-methoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-14-4-10-19(12-15(14)2)28(25,26)20-11-5-16(13-22-20)21(24)23-17-6-8-18(27-3)9-7-17/h4-13H,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGCDDGWYWAXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





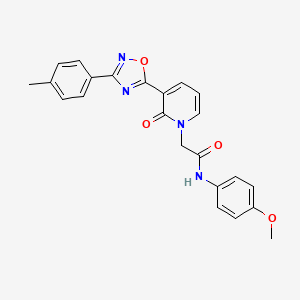

![N-(4-bromophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3205572.png)
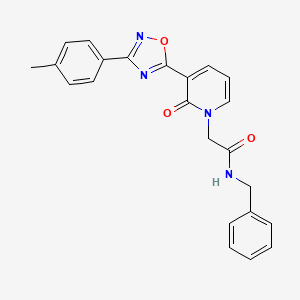
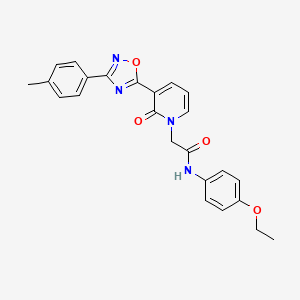
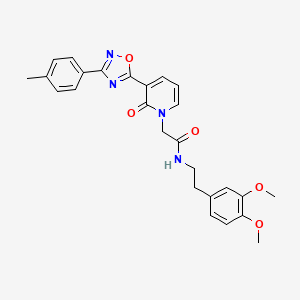
![N-(2-bromo-4-methylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3205607.png)
![3-isobutyl-2-{[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]thio}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3205614.png)
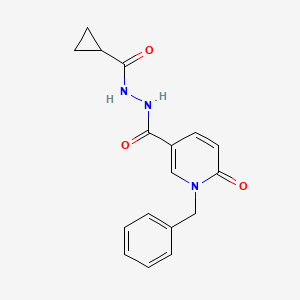
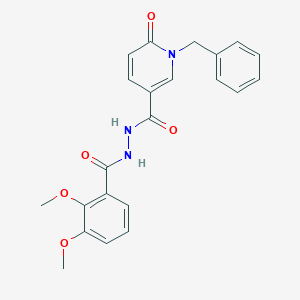
![4-Methoxy-3-(((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde](/img/structure/B3205641.png)
![3-cyclopropyl-2-{[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]thio}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3205642.png)